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molecular formula C7H10N2 B014419 2-Amino-4-Ethylpyridine CAS No. 33252-32-3

2-Amino-4-Ethylpyridine

Cat. No. B014419
M. Wt: 122.17 g/mol
InChI Key: SJWHILBZPGQBJE-UHFFFAOYSA-N
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Patent
US04115397

Procedure details

This amine is prepared by the method of Case and Kasper from 4-ethylpyridine (Aldrich Chemical) and sodium amide (Fisher Scientific Co.) in 55% molar yield, mp 66°-70° (lit.1 70°-1°).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].[NH2-:9].[Na+]>>[NH2:9][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[CH:8]=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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